![molecular formula C6H4IN3 B596966 3-Iodoimidazo[1,2-a]pyrazine CAS No. 1233689-64-9](/img/structure/B596966.png)

3-Iodoimidazo[1,2-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

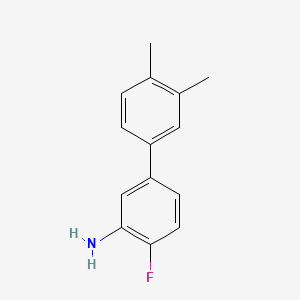

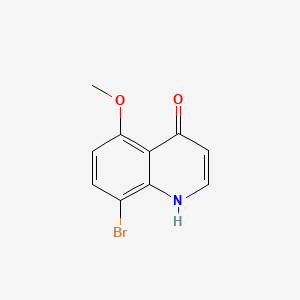

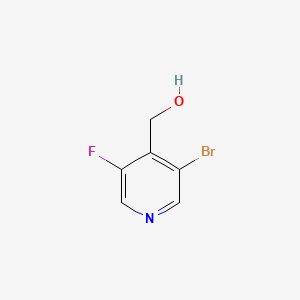

3-Iodoimidazo[1,2-a]pyrazine is a chemical compound with the CAS Number: 1233689-64-9 . It has a molecular weight of 245.02 and its molecular formula is C6H4IN3 . It is recognized as a versatile scaffold in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The progress made in synthetic methods and its reactivity and multifarious biological activity have been compiled in several studies .Molecular Structure Analysis

The molecular structure of 3-Iodoimidazo[1,2-a]pyrazine consists of a fused bicyclic system with an imidazole ring . The structure is characterized by the presence of nitrogen atoms at the ring junction .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been used in various synthetic strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Scientific Research Applications

Drug Discovery and Development

3-Iodoimidazo[1,2-a]pyrazine serves as a versatile scaffold in drug discovery due to its structural similarity to biologically active molecules . Its incorporation into new compounds can lead to the development of drugs with potential antimicrobial, anti-inflammatory, antiviral, antifungal, and antitumor activities .

Antimicrobial Applications

This compound has been explored for its efficacy in combating various microbial infections. Research indicates that derivatives of imidazo[1,2-a]pyrazine, including the 3-iodo variant, show promise in antibacterial and antifungal applications, potentially leading to new treatments for resistant strains of bacteria and fungi .

Anti-inflammatory Applications

The anti-inflammatory potential of 3-Iodoimidazo[1,2-a]pyrazine is an area of interest due to the compound’s ability to modulate biological pathways involved in inflammation. While specific studies on this compound are limited, related structures have shown inhibitory effects on key inflammatory mediators, suggesting a promising avenue for further research .

Antiviral Research

3-Iodoimidazo[1,2-a]pyrazine may contribute to antiviral drug development. Its structural framework is conducive to chemical modifications that could enhance its interaction with viral components, thereby inhibiting viral replication and activity .

Antifungal Investigations

The search for new antifungal agents has led to the examination of 3-Iodoimidazo[1,2-a]pyrazine derivatives. These compounds have been tested for their ability to inhibit fungal growth, offering a potential pathway for the development of novel antifungal therapies .

Organic Synthesis and Material Science

In the field of organic synthesis, 3-Iodoimidazo[1,2-a]pyrazine is utilized as a building block for constructing complex organic compounds. Its reactivity allows for various chemical transformations, making it a valuable component in the synthesis of new materials with potential applications in material science .

Mechanism of Action

Target of Action

3-Iodoimidazo[1,2-a]pyrazine is a heterocyclic compound It is known that imidazo[1,2-a]pyridines, a similar class of compounds, are valuable scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

It is known that imidazo[1,2-a]pyridines can be functionalized via radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that 3-Iodoimidazo[1,2-a]pyrazine may interact with its targets in a similar manner.

Biochemical Pathways

It is known that imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .

Result of Action

It is known that imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Action Environment

It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .

Safety and Hazards

3-Iodoimidazo[1,2-a]pyrazine is classified as a dangerous substance . It has been assigned the GHS06 pictogram and the signal word "Danger" . The hazard statements associated with it are H301, H311, and H331 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Imidazo[1,2-a]pyrazine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character . Future developments in the field are expected to focus on the pattern and position of the substitution .

properties

IUPAC Name |

3-iodoimidazo[1,2-a]pyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4IN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLVGKVJNAYIAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodoimidazo[1,2-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methoxyphenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B596891.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B596899.png)